5-Bromo-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine
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Overview
Description
5-Bromo-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a methoxy group linked to a piperidinyl-pyridopyrimidine moiety. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridopyrimidine core: This step involves the cyclization of appropriate precursors to form the pyridopyrimidine scaffold.
Introduction of the piperidinyl group: The piperidinyl group is introduced through nucleophilic substitution reactions.
Bromination: The bromine atom is introduced at the 5th position of the pyrimidine ring using brominating agents such as N-bromosuccinimide (NBS).
Methoxylation: The methoxy group is introduced through a reaction with methanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidinyl moiety.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Methoxylation: Methanol and a base such as sodium methoxide.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the piperidinyl moiety.
Coupled Products: Complex structures formed through coupling reactions.
Scientific Research Applications
5-Bromo-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors for cancer therapy.
Biological Studies: The compound is studied for its potential to modulate biological pathways and its effects on cellular processes.
Chemical Biology: It serves as a tool compound for studying protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also inhibit CDK2 and have similar biological activities.
Pyrido[2,3-d]pyrimidine Derivatives: These derivatives are known for their anticancer properties and kinase inhibition.
Uniqueness
5-Bromo-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2 compared to other similar compounds .
Properties
IUPAC Name |
4-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O/c18-13-6-20-17(21-7-13)25-10-12-2-1-5-24(9-12)16-14-3-4-19-8-15(14)22-11-23-16/h3-4,6-8,11-12H,1-2,5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORYQJOKAWQTRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=CN=C3)COC4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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